3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Overview
Description
3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzoxaboroles, which are boron-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the introduction of boron into an aromatic ring system. One common method is the reaction of a suitable phenol derivative with a boronic acid or boronate ester under specific conditions. The reaction often requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzoxaboroles.
Scientific Research Applications
3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against fungal and bacterial infections.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Researchers investigate its role in enzyme inhibition and as a tool for studying boron chemistry in biological systems.
Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its boron-containing structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it can form reversible covalent bonds with biological molecules, making it particularly useful in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-hydroxy-3,3,6-trimethyl-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-4-5-8-9(6-7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJNIYISMRAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C(O1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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